molecular formula C10H9ClN2 B2811560 3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 1122022-83-6

3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No.: B2811560
CAS No.: 1122022-83-6
M. Wt: 192.65
InChI Key: FNYREOBQIWABSV-UHFFFAOYSA-N
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Description

3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile is a heterocyclic compound with a molecular formula of C10H9ClN2. It is characterized by a cyclopenta[c]pyridine core structure, which is a fused bicyclic system containing both a pyridine and a cyclopentane ring. The presence of a chlorine atom at the 3-position, a methyl group at the 1-position, and a nitrile group at the 4-position further defines its chemical identity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe methyl group can be introduced via alkylation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile depends on its interaction with specific molecular targets. For instance, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of anticancer research, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities. The presence of the nitrile group, in particular, allows for diverse chemical transformations and applications .

Properties

IUPAC Name

3-chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-7-3-2-4-8(7)9(5-12)10(11)13-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYREOBQIWABSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=C(C(=N1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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